molecular formula C10H14ClNO B3144295 3-Chloro-4-(2-methylpropoxy)aniline CAS No. 5493-76-5

3-Chloro-4-(2-methylpropoxy)aniline

Cat. No. B3144295
CAS RN: 5493-76-5
M. Wt: 199.68 g/mol
InChI Key: TXBJPPNVNUGOMN-UHFFFAOYSA-N
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Description

3-Chloro-4-(2-methylpropoxy)aniline is a chemical compound with the CAS Number: 5493-76-5 . It has a molecular weight of 199.68 . The IUPAC name for this compound is 3-chloro-4-isobutoxyaniline .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14ClNO/c1-7(2)6-13-10-4-3-8(12)5-9(10)11/h3-5,7H,6,12H2,1-2H3 . This code represents the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that this compound can be used in diverse scientific research areas. Its unique structure offers great potential for drug discovery, materials synthesis, and biological studies.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 199.68 . More detailed properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Synthetic Methodologies

  • Practical Synthesis Approaches: Research by Zhang Qingwen (2011) demonstrated a practical process for synthesizing a related compound, 3-chloro-4-(3-fluorobenzyloxy)aniline, highlighting the potential for efficient industrial production due to its high yield, robustness, and reduced waste burden (Zhang Qingwen, 2011).
  • Novel Synthesis of Insecticide Novaluron: Wen Zi-qiang (2008) explored the synthesis of Novaluron, an insecticide, using a derivative of chloroaniline, emphasizing the role of such compounds in developing effective agricultural agents (Wen Zi-qiang, 2008).

Environmental Science

  • Adsorption Studies: Research on chloro derivatives of aniline, including studies by Słomkiewicz et al. (2017), has shown their effectiveness as adsorbents for removing toxic compounds from wastewater, pointing towards their significant environmental applications (Słomkiewicz et al., 2017).

Material Science

  • Supercapacitor Applications: A study by Basnayaka et al. (2013) on nanocomposite materials based on graphene and polyaniline derivatives showcased the potential for supercapacitor applications, indicating the role of chloroaniline derivatives in enhancing energy storage technologies (Basnayaka et al., 2013).

Molecular Studies

  • Vibrational Analysis: The work of Revathi et al. (2017) on the vibrational analysis of chloro-trifluoromethyl aniline derivatives provides insights into their structural characteristics, potentially useful in non-linear optical (NLO) materials research (Revathi et al., 2017).

Safety and Hazards

3-Chloro-4-(2-methylpropoxy)aniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It’s harmful if swallowed and toxic in contact with skin . It can cause skin irritation and serious eye damage . It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

3-chloro-4-(2-methylpropoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-7(2)6-13-10-4-3-8(12)5-9(10)11/h3-5,7H,6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBJPPNVNUGOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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